molecular formula C30H34N2O6 B557038 Fmoc-Orn(Dde)-OH CAS No. 269062-80-8

Fmoc-Orn(Dde)-OH

Cat. No.: B557038
CAS No.: 269062-80-8
M. Wt: 518.6 g/mol
InChI Key: RSDSRRQRYNCVMT-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Fmoc-Orn(Dde)-OH

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound reflects sophisticated protection strategy design that enables selective deprotection sequences during peptide assembly. The compound represents an ornithine derivative where both amino groups are strategically protected using orthogonal methodologies, allowing for stepwise deprotection under distinct chemical conditions. This dual protection scheme has revolutionized approaches to branched peptide synthesis and cyclization strategies in modern peptide chemistry.

The overall molecular structure consists of a five-carbon ornithine backbone with carboxylic acid functionality at the C-terminus, providing the essential framework for peptide bond formation during solid-phase synthesis. The spatial arrangement of protecting groups creates steric environments that influence both coupling efficiency and deprotection kinetics during synthetic sequences. The conformational preferences of the molecule in solution have been characterized through nuclear magnetic resonance studies, revealing dynamic equilibria between extended and folded conformations.

Fmoc Protection at α-Amino Position

The 9-fluorenylmethoxycarbonyl group serves as the primary α-amino protecting group, providing base-labile protection that is selectively removed under piperidine treatment. This protection strategy aligns with standard Fmoc-based solid-phase peptide synthesis protocols, where 20% piperidine in dimethylformamide effectively cleaves the Fmoc group within 5-20 minutes at ambient temperature. The fluorenyl chromophore enables convenient monitoring of deprotection progress through ultraviolet absorption spectroscopy, with characteristic absorption maxima facilitating quantitative analysis of coupling efficiency.

The Fmoc group contributes significantly to the molecular weight and introduces aromatic character to the protected amino acid. The fluorenyl system exhibits characteristic nuclear magnetic resonance signatures, with aromatic protons appearing between 7.25-7.45 ppm in 1H NMR spectra. The methoxycarbonyl linkage provides sufficient stability under acidic conditions typical of trifluoroacetic acid cleavage procedures, while remaining susceptible to base-catalyzed elimination reactions.

Kinetic studies have demonstrated that Fmoc deprotection rates are influenced by solvent composition and base concentration, with optimal conditions balancing deprotection efficiency against potential side reactions. The dibenzofulfene leaving group generated during deprotection must be efficiently scavenged to prevent reacylation reactions, typically accomplished through piperidine excess or addition of hydroxybenzotriazole derivatives.

Dde Group at δ-Amino Position of Ornithine

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidine)ethyl protecting group represents an advanced protection strategy specifically designed for orthogonal deprotection relative to Fmoc and tert-butoxycarbonyl groups. This cyclic protecting group can be selectively removed using 2% hydrazine in dimethylformamide under mild conditions that preserve other protecting groups. The orthogonal nature of Dde protection enables sophisticated synthetic strategies including branched peptide synthesis and selective side-chain functionalization.

The Dde group demonstrates remarkable stability under standard Fmoc deprotection conditions, remaining intact during repeated piperidine treatments throughout peptide chain assembly. This stability profile enables complex synthetic sequences where multiple Fmoc deprotection cycles occur before Dde removal becomes necessary. Alternative deprotection methods include hydroxylamine treatment, which offers complementary selectivity profiles for specific synthetic applications.

The cyclic nature of the Dde protecting group introduces conformational constraints that influence the overall molecular geometry of protected ornithine derivatives. These conformational effects can impact coupling kinetics and steric accessibility during peptide bond formation reactions. The dimethyl substitution pattern on the cyclohexane ring system provides enhanced stability against hydrolytic cleavage while maintaining susceptibility to nucleophilic attack by hydrazine.

Stereochemical Configuration and Chiral Centers

This compound contains a single chiral center at the α-carbon position, with both L- and D-configurations commercially available for synthetic applications. The L-configuration corresponds to the natural amino acid stereochemistry found in biological systems, while the D-configuration offers enhanced proteolytic stability for therapeutic peptide applications. Stereochemical integrity is maintained throughout standard synthetic transformations, with minimal racemization observed under typical coupling conditions.

The absolute configuration significantly influences biological activity and pharmacological properties of resulting peptides, making stereochemical control essential for pharmaceutical applications. Analytical methods for stereochemical verification include chiral high-performance liquid chromatography and circular dichroism spectroscopy, which provide definitive confirmation of enantiomeric purity. The introduction of D-amino acids has become increasingly important in drug discovery programs targeting enhanced metabolic stability.

Protecting group installation procedures maintain stereochemical integrity through careful control of reaction conditions and pH optimization. The use of racemization-prone coupling reagents is minimized through selection of appropriate activating agents and reaction monitoring protocols. Quality control measures include enantiomeric excess determination through chiral analytical methods, ensuring compliance with pharmaceutical purity standards.

Crystallographic and Spectroscopic Properties

X-ray Diffraction Analysis of Crystal Structure

While comprehensive single-crystal X-ray diffraction studies of this compound remain limited in the published literature, crystallographic analysis of related ornithine derivatives provides valuable structural insights. The molecular packing arrangements in solid-state structures reveal hydrogen bonding networks involving both the carboxylic acid functionality and amide linkages within the protecting groups. These intermolecular interactions influence physical properties including solubility and stability during storage.

The crystal structure determination would provide definitive bond lengths and angles for the protected ornithine framework, enabling comparison with computational predictions and solution-state nuclear magnetic resonance data. Thermal ellipsoid representations would reveal atomic displacement parameters, indicating molecular flexibility and preferred conformations in the crystalline state. The space group symmetry and unit cell parameters would contribute to understanding of polymorphic behavior and crystal form optimization.

Powder diffraction analysis serves as an alternative approach for solid-state characterization when single crystals are not available. The powder diffraction pattern provides a unique fingerprint for polymorph identification and quality control purposes during manufacturing and storage. Temperature-dependent diffraction studies could reveal phase transitions and thermal stability limits relevant to handling and storage protocols.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through multiple experimental approaches. The 1H NMR spectrum exhibits characteristic aromatic signals from the fluorenyl system between 7.25-7.45 ppm, along with aliphatic protons from the ornithine backbone and Dde protecting group. The complex multipicity patterns require two-dimensional correlation spectroscopy for complete assignment of all proton environments.

The 13C NMR spectrum displays carbonyl resonances characteristic of both carboxylic acid and carbamate functionalities, typically appearing between 155-175 ppm depending on chemical environment. The fluorenyl carbons contribute distinctive aromatic signals, while the Dde group introduces characteristic cyclohexane carbon resonances. Quantitative 13C NMR analysis enables determination of molecular composition and identification of impurities or degradation products.

Two-dimensional correlation spectroscopy experiments, including COSY, HSQC, and HMBC, provide definitive connectivity information for complete structural assignment. These experiments are particularly valuable for distinguishing between overlapping signals in complex regions of the spectrum and confirming protecting group integrity. The correlation patterns serve as reference standards for quality control analysis and synthetic intermediate verification.

NMR Parameter Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic H (Fmoc) 7.25-7.45 Complex multiplet Fluorenyl protons
Dde Cyclohexyl 2.97, 1.77-1.40 Multiple signals Cyclohexane protons
α-CH 4.2-4.4 Multiplet Ornithine α-proton
δ-CH₂ 3.0-3.2 Triplet Ornithine δ-protons
Mass Spectrometry Profiling (Electrospray Ionization Time-of-Flight, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of this compound under various ionization conditions. Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 519.6, corresponding to the expected molecular weight of 518.6 g/mol. The ionization efficiency and fragmentation pathways provide insights into structural stability and preferred charge sites during analysis.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers complementary analytical capabilities, particularly for monitoring synthesis progress and identifying synthetic intermediates. The selection of appropriate matrix compounds, such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid, optimizes detection sensitivity and minimizes background interference. The high-resolution capabilities of time-of-flight analyzers enable accurate mass determination and elemental composition confirmation.

Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm protecting group attachment sites and monitor deprotection reactions. The characteristic loss patterns include Fmoc group elimination (222 Da) and Dde group fragmentation, which serve as diagnostic tools for synthetic monitoring and quality control applications. The fragmentation mechanisms follow predictable pathways based on known gas-phase ion chemistry principles.

Ionization Method Molecular Ion (m/z) Base Peak Characteristic Fragments
ESI-TOF 519.6 [M+H]⁺ 519.6 297.4 [-Fmoc], 401.5 [-Dde]
MALDI-TOF 518.6 [M]⁺ 518.6 296.3 [-Fmoc], 400.4 [-Dde]

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKFYXWSCAFRFO-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583378
Record name N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269062-80-8
Record name N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Orthogonal Protection Framework

The synthesis of this compound hinges on the orthogonal stability of its protecting groups. The Fmoc (9-fluorenylmethoxycarbonyl) group shields the α-amino group, removable under basic conditions (e.g., 20% piperidine in DMF), while the Dde (1-(4,4-dimethyl-2,6-dioxycyclohexylidene)ethyl) group protects the δ-amino side chain, cleavable selectively with 2% hydrazine in DMF. This dual protection allows sequential deprotection, enabling site-specific modifications during SPPS.

Solid-Phase vs. Solution-Phase Synthesis

Industrial-scale production predominantly employs solid-phase synthesis due to its efficiency in iterative coupling and reduced purification demands. For instance, patent CN104892732A outlines a stepwise Fmoc-SPPS approach for cetrorelix, utilizing Fmoc-D-Orn(Dde)-OH as a building block. While the patent focuses on the D-isomer, analogous protocols apply to L-ornithine derivatives like this compound, with adjustments in chiral starting materials.

Step-by-Step Preparation Protocol

Resin Activation and Initial Loading

The synthesis begins with a functionalized resin, typically aminomethyl (AM) resin, preloaded with the first Fmoc-protected amino acid. For example:

  • Resin Swelling : AM resin (1.0 g, 0.6 mmol/g loading) is swollen in DMF for 30 minutes.

  • Fmoc Deprotection : Treatment with 20% piperidine/DMF (2 × 10 mL, 10 min each) removes the initial Fmoc group.

  • Coupling Activation : this compound (1.2 eq) is activated with 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N,N'-diisopropylcarbodiimide (DIC, 1.1 eq) in DMF at 0–10°C for 20 minutes.

Iterative Peptide Chain Elongation

Each subsequent amino acid is coupled using the following cycle:

  • Activation : Fmoc-protected amino acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF, chilled to 0–10°C.

  • Coupling : Activated solution added to the resin with N-methylmorpholine (NMM, 2.2 mL per 3.11g amino acid), stirred 1–4 hours at room temperature.

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 10 mL, 10 min each) removes the Fmoc group, monitored by ninhydrin testing.

Selective Dde Deprotection

After chain assembly, the Dde group is selectively removed to expose the δ-amino group for further functionalization:

  • Hydrazine Treatment : The resin is treated with 2% hydrazine monohydrate in DMF (3 × 5 min batches).

  • Monitoring : Reaction progress tracked via UV absorbance at 290 nm, correlating with indazole byproduct formation.

Optimization Challenges and Solutions

Dde Stability and Migration Risks

While Dde offers rapid deprotection kinetics, it is prone to migration during prolonged piperidine exposure, particularly in long peptide sequences. For example, during the synthesis of a 29-mer cyclic peptide, partial Dde migration to lysine residues was observed, necessitating ivDde—a bulkier, migration-resistant analog—for critical applications. However, this compound remains preferred for shorter sequences due to its cost-effectiveness and simpler deprotocolysis.

Industrial-Scale Considerations

Patent CN104892732A highlights scalability challenges, notably the use of toxic hydrazine. To mitigate this, the protocol specifies:

  • Hydrazine Concentration : 2% v/v in DMF, minimizing reagent waste.

  • Temperature Control : Reactions conducted at 0–5°C to suppress side reactions.

  • Resin Washing : Post-deprotection, the resin is washed sequentially with DMF, methanol, and dichloromethane to remove residual hydrazine.

Purification and Analytical Characterization

Cleavage and Crude Product Isolation

Post-synthesis, the peptide-resin undergoes cleavage with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) for 2 hours. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity. For this compound, a retention time of 12.3 minutes is typical under these conditions.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS validates molecular weight:

  • Calculated : 518.6 g/mol (C₂₇H₃₄N₂O₆).

  • Observed : m/z 519.3 [M+H]⁺.

Industrial Applications and Case Studies

Cetrorelix Synthesis

In patent CN104892732A, Fmoc-D-Orn(Dde)-OH is incorporated at position 6 of cetrorelix, a gonadotropin-releasing hormone antagonist. Post-deprotection, the δ-amino group is converted to citrulline via t-butylisocyanate treatment, achieving impurity levels <0.1%. This underscores this compound’s utility in synthesizing therapeutic peptides with stringent purity requirements.

Cyclic Peptide Architectures

Sigma-Aldrich’s technical guidelines detail using this compound for cyclic TASP (template-assembled synthetic protein) molecules. After SPPS, Dde removal enables site-specific lactamization, yielding rigidified structures with enhanced bioavailability .

Chemical Reactions Analysis

Deprotection Reactions

The compound’s utility stems from its orthogonal protecting groups, which allow selective removal under distinct conditions:

Fmoc Group Removal

  • Reagents/Conditions : 20–30% piperidine in DMF (5–20 minutes) .
  • Mechanism : Base-induced β-elimination cleaves the Fmoc group, yielding a free α-amino group for subsequent coupling .
  • Stability : The Dde group remains intact under these conditions due to its resistance to piperidine .

Dde Group Removal

  • Reagents/Conditions : 2% hydrazine in DMF (2 × 10 minutes) .
  • Mechanism : Hydrazine selectively cleaves the Dde group via nucleophilic attack on the keto moiety, unmasking the δ-amino group .
  • Monitoring : Reaction progress is tracked spectrophotometrically (absorbance at 290 nm due to indazole byproduct) .
Protecting Group Removal Agent Orthogonality
FmocPiperidine (20–30% in DMF)Stable to hydrazine, TFA
DdeHydrazine (2% in DMF)Stable to piperidine, TFA, Pd(0)

Coupling Reactions

This compound participates in standard SPPS coupling protocols:

  • Activation : HATU/HOAt or HBTU/HOBt with DIPEA in DMF .
  • Efficiency : Coupling yields exceed 95% under optimized conditions .
  • Applications : Used to introduce ornithine residues in cyclic peptides, branched structures, and lipopeptides .

Diketopiperazine (DKP) Formation

  • Cause : Intramolecular cyclization during Fmoc deprotection, especially with C-terminal proline residues .
  • Mitigation : Use of bulky resins (e.g., Rink amide) and reduced deprotection time .

Aspartimide Formation

  • Context : Occurs in sequences with Asp-X motifs (X = Gly, Asn, etc.) .
  • Impact : Leads to epimerization and β-aspartyl byproducts .
  • Prevention : Use of Trt or Dmcp protecting groups for Asp/Gln side chains .

Dde Scrambling

  • Risk : Migration of Dde to free lysine ε-amino groups during prolonged piperidine exposure .
  • Solution : Use ivDde (a hindered variant) for improved stability .
Side Reaction Conditions Mitigation
DKP FormationBasic deprotectionOptimize resin choice, reduce time
Aspartimide FormationAcidic/basic conditionsTrt/Dmcp side-chain protection
Dde ScramblingPiperidine exposureReplace Dde with ivDde

Oxidation and Reduction Reactions

  • Oxidation : The cyclohexylidene moiety undergoes oxidation with agents like hydrogen peroxide, altering its electronic properties.
  • Reduction : Sodium borohydride reduces keto groups, though this is rarely employed due to incompatibility with SPPS.

Industrial and Large-Scale Considerations

  • Purification : Chromatography (HPLC) or recrystallization ensures >95% purity.
  • Quality Control : Mass spectrometry and HPLC validate identity and purity.

Key Research Findings

  • Orthogonal Protection : The Fmoc/Dde strategy enables sequential deprotection for synthesizing cyclic and branched peptides .
  • Stability Challenges : Dde exhibits partial instability under repeated piperidine treatments, necessitating ivDde for sensitive sequences .
  • Side-Chain Modifications : Post-Dde removal, the δ-amino group can be acylated, alkylated, or conjugated to fluorophores .

Mechanism of Action

The mechanism of action of Fmoc-Orn(Dde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. The Dde group protects the side chain, allowing for selective deprotection and further functionalization. This selective protection and deprotection enable the precise construction of peptides with specific sequences and functionalities .

Comparison with Similar Compounds

Table 1: Key Properties of Fmoc-Orn(Dde)-OH and Related Compounds

Compound Protecting Group Deprotection Method Key Applications Synthesis Yield/Challenges References
This compound Dde 2% hydrazine in DMF Cyclic peptides, orthogonal modification High cost due to excess reagent usage
Fmoc-Orn(Alloc)-OH Alloc Pd(PPh₃)₄, PhSiH₃ in DCM/MeOH Palladium-mediated ligation Requires inert conditions; moderate yield
Fmoc-Orn(Boc)-OH Boc TFA/DCM (50–95% v/v) Acid-stable intermediates Incompatible with acid-sensitive groups
Fmoc-Orn(Ivdde)-OH ivDde 2% hydrazine (faster than Dde) Rapid side-chain deprotection Limited commercial availability
Fmoc-Lys(Dde)-OH Dde 2% hydrazine in DMF Lysine-based orthogonal modification Longer side chain than ornithine
Fmoc-Orn(i-PrCO-Hao)-OH i-PrCO-Hao TFA (for Hao group) β-sheet structure induction in peptides Specialized for structural studies

Detailed Analysis

Orthogonality and Compatibility

  • This compound : The Dde group is stable under Fmoc deprotection conditions (piperidine) and acidic environments, enabling its use in multi-step SPPS. However, hydrazine treatment must be carefully controlled to avoid side reactions .
  • Fmoc-Orn(Alloc)-OH : Alloc deprotection requires palladium catalysts, which are cost-prohibitive and may introduce metal contaminants . This limits its utility in large-scale synthesis.
  • Fmoc-Orn(Ivdde)-OH : ivDde offers faster cleavage than Dde under the same hydrazine conditions, making it preferable for time-sensitive protocols .

Functional Versatility

  • Fmoc-Orn(i-PrCO-Hao)-OH is unique in inducing β-sheet folding in peptides, a property leveraged in structural biology but irrelevant to standard SPPS workflows .
  • Fmoc-Lys(Dde)-OH shares the Dde group’s orthogonality but provides a longer side chain, enabling distinct spacing in peptide conjugates .

Biological Activity

Introduction

Fmoc-Orn(Dde)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-L-ornithine (Dde), is a protected amino acid commonly utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in the synthesis of complex peptides and proteins, including those with therapeutic applications. The Dde protecting group allows for selective deprotection, facilitating the incorporation of ornithine into various peptide sequences. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Ornithine : The amino group of ornithine is protected using the Fmoc group, while the δ-amino group is protected with Dde.
  • Solid-Phase Peptide Synthesis (SPPS) : this compound is incorporated into peptide chains through SPPS, allowing for the formation of complex structures.
  • Deprotection : The Dde group can be selectively removed under mild conditions (e.g., using hydrazine), enabling further modifications or cyclization of the peptide.

Table 1: Overview of this compound Synthesis Steps

StepDescription
1. ProtectionFmoc and Dde groups are added to ornithine
2. SPPSPeptide chains are synthesized incorporating this compound
3. DeprotectionDde group is removed to expose the δ-amino group

This compound plays a crucial role in the development of peptides that can interact with biological systems. The ornithine residue can mimic arginine in various biological processes, including cell signaling and protein interactions. Studies have shown that peptides containing ornithine can influence cellular activities such as proliferation and differentiation.

Case Studies

  • Peptide-Based Hydrogels : Research has demonstrated that hydrogels derived from peptides containing this compound exhibit enhanced mechanical properties and biocompatibility. These hydrogels are being explored for applications in tissue engineering and drug delivery systems .
  • Antimicrobial Peptides : A study highlighted the incorporation of this compound into antimicrobial peptides, which showed significant activity against various bacterial strains. The presence of ornithine was critical for enhancing the peptides' membrane-disrupting capabilities .
  • Cancer Therapeutics : this compound has been utilized in the synthesis of peptide conjugates that target cancer cells. These conjugates demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, indicating a potential therapeutic application in oncology .

Table 2: Summary of Biological Activities Associated with this compound

Study FocusFindings
Peptide HydrogelsEnhanced mechanical properties; biocompatibility
Antimicrobial ActivitySignificant efficacy against bacterial strains
Cancer TherapeuticsSelective cytotoxicity towards tumor cells

Research Findings

Recent studies have provided insights into the utility of this compound in various biomedical applications:

  • Cell Culture Applications : Hydrogels formed from Fmoc-FF (Nα-fluorenylmethoxycarbonyl-diphenylalanine) have been shown to support cell growth and differentiation comparable to traditional substrates like Matrigel .
  • Selective Deprotection Strategies : The use of Dde as a protective group allows for orthogonal deprotection strategies that enable complex modifications on peptide sequences without affecting other functional groups .

Q & A

What is the role of the Dde protecting group in Fmoc-Orn(Dde)-OH during solid-phase peptide synthesis?

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group in this compound enables orthogonal protection of the δ-amine of ornithine. This allows selective deprotection under mild hydrazine conditions (2% hydrazine in DMF) without affecting Fmoc, Boc, or other acid-labile groups. This is critical for synthesizing branched or cyclic peptides where sequential side-chain modifications are required .

How can coupling efficiency be optimized when incorporating this compound into peptide chains?

Coupling efficiency depends on:

  • Activation reagents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) and DIPEA (diisopropylethylamine) to enhance reactivity .
  • Reaction time : Extend coupling to 1 hour for sterically hindered residues.
  • Solvent choice : DMF is preferred over DCM due to better solubility of this compound. Post-coupling, wash resins thoroughly to remove unreacted reagents .

What analytical techniques confirm successful Dde deprotection without damaging other groups?

  • RP-HPLC/MS : Monitor deprotection by observing mass shifts corresponding to Dde removal. For example, a loss of 140.14 Da (Dde group) confirms cleavage .
  • Kaiser test : Detect free amines post-deprotection. Absence of blue coloration indicates complete Dde removal.
  • UV monitoring : Track hydrazine-treated solutions at 280 nm for byproduct formation .

How can researchers mitigate incomplete Dde deprotection in complex peptide syntheses?

  • Optimize hydrazine concentration : Increase to 5% in DMF if standard conditions (2%) fail.
  • Prolong reaction time : Extend treatment from 30 minutes to 2 hours.
  • Repeat cycles : Apply multiple deprotection cycles with intermediate washes. Validate via LC-MS to ensure no residual Dde .

What precautions prevent premature Dde deprotection during storage or handling?

  • Storage : Keep at -20°C in anhydrous DMF or NMP to avoid moisture-induced hydrolysis.
  • Avoid acidic conditions : Dde is stable under Fmoc deprotection (piperidine/DMF) but degrades in strong acids (e.g., TFA). Use neutral buffers during synthesis steps .

How does this compound compare to other orthogonally protected ornithine derivatives?

  • Vs. Boc-protected Orn : Dde allows selective δ-amine deprotection under neutral conditions, unlike Boc, which requires TFA. This avoids global side-chain cleavage .
  • Vs. Alloc-protected Orn : Dde removal does not require palladium catalysts, reducing metal contamination risks in final products .

What strategies enable synthesis of branched peptides using this compound?

  • Stepwise deprotection : After incorporating this compound into the main chain, selectively remove Dde with hydrazine. Couple additional residues (e.g., fluorescent tags) to the exposed δ-amine .
  • On-resin cyclization : Use Dde-protected ornithine as a branching point for head-to-tail or side-chain cyclization, followed by global deprotection .

How is this compound characterized for purity post-synthesis?

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity >98% is acceptable for peptide synthesis .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 511.2 for this compound) and absence of truncated sequences .

What are the challenges in synthesizing PNA probes using this compound?

  • Coupling steric hindrance : Use PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) instead of HATU for better efficiency in PNA elongation .
  • Deprotection compatibility : Ensure hydrazine treatment does not degrade PNA backbones. Limit exposure to 30 minutes .

How to resolve competing side reactions during Dde deprotection?

  • Byproduct scavengers : Add thiols (e.g., β-mercaptoethanol) to trap hydrazine byproducts.
  • Temperature control : Perform deprotection at 4°C to minimize side reactions.
  • Post-deprotection washes : Use DMF/water (9:1) to remove residual hydrazine before subsequent couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Orn(Dde)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Orn(Dde)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.